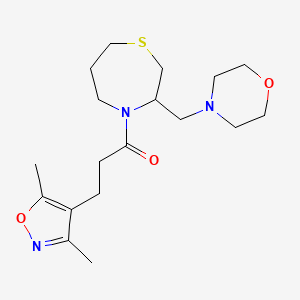

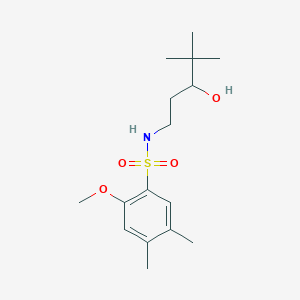

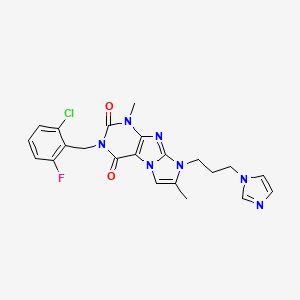

![molecular formula C7H11ClF3N B2964000 3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2580243-04-3](/img/structure/B2964000.png)

3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the molecular weight of 237.6 . It is a powder at room temperature . The IUPAC name for this compound is 3-(perfluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F5N.ClH/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4;/h1-3,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 237.6 .Wissenschaftliche Forschungsanwendungen

Synthesis and Utility

Bicyclo[1.1.1]pentanes, including 3-alkylbicyclo[1.1.1]pentan-1-amines, have been identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A novel method for synthesizing these compounds directly from [1.1.1]propellane has been developed, showcasing the ability to incorporate a variety of pharmaceutically relevant amines. This method stands out for its mild reaction conditions and functional group tolerance, significantly streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Methodological Advances

The development of a new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable and flexible alternative for synthesizing this compound. The successful reduction of this intermediate provides a more accessible approach to obtaining bicyclo[1.1.1]pentan-1-amine, which is crucial for medicinal chemistry applications (Goh et al., 2014).

Photoredox Chemistry

A photochemical method has been introduced to transform bicyclo[1.1.1]pentan-1-amines into polysubstituted bicyclo[3.1.1]heptan-1-amines. This represents the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, providing complex, sp3-rich primary amine building blocks for further chemical exploration (Harmata et al., 2021).

Multicomponent Carboamination

An innovative method for synthesizing multifunctionalized bicyclo[1.1.1]pentane derivatives via radical multicomponent carboamination of [1.1.1]propellane has been presented. This approach features mild conditions and one-pot operation, demonstrating a unique route for the synthesis of 3-substituted bicyclo[1.1.1]pentan-1-amines, which are valuable for drug discovery due to their enhanced physicochemical properties (Kanazawa et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

While specific future directions for “3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” are not available in the retrieved data, the related compound “1-Bicyclo[1.1.1]pentylamine hydrochloride” has been used in the synthesis of a potent quinolone antibacterial agent, U-87947E , suggesting potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N.ClH/c8-7(9,10)4-5-1-6(11,2-5)3-5;/h1-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDREVZKJRHUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

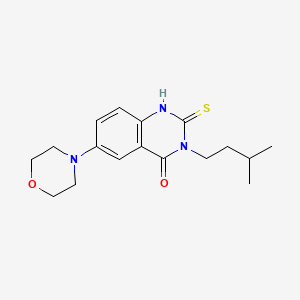

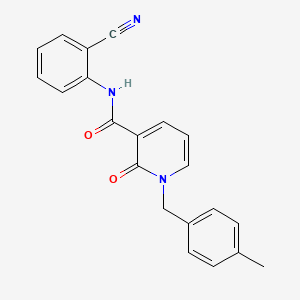

![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)

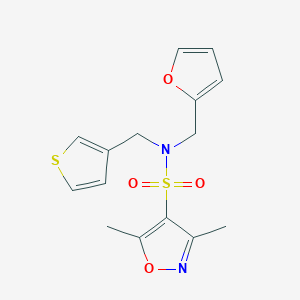

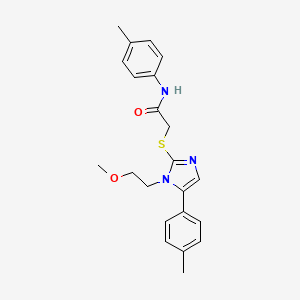

![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)

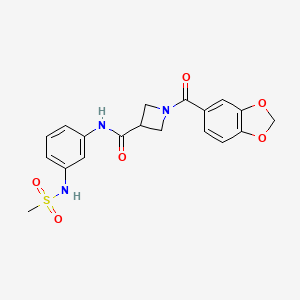

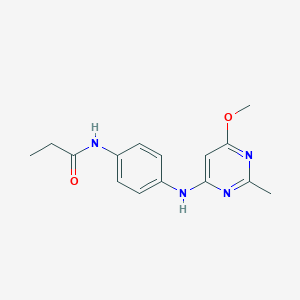

![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2963932.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)